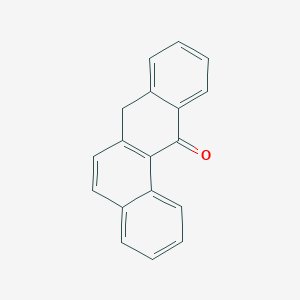

Tetraphen-12(7H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7H-benzo[a]anthracen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPPFBMGTBFHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of Tetraphen 12 7h One

Established Synthetic Routes to Tetraphen-12(7H)-one

Detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available chemical literature. However, based on the synthesis of analogous polycyclic aromatic ketones, plausible pathways can be extrapolated.

The synthesis of complex anthraquinone-based natural products often involves either the early introduction of the anthraquinone (B42736) core followed by functionalization, or its late-stage formation. nih.gov A plausible multi-step synthesis for this compound could conceptually originate from anthraquinone or its derivatives. Anthraquinones are valuable starting materials in the synthesis of various polycyclic compounds due to their inherent aromatic structure, which can be further elaborated. nih.gov

A hypothetical pathway could involve the annulation of additional aromatic rings onto an anthraquinone scaffold. This might be achieved through reactions such as Friedel-Crafts acylations or alkylations, followed by cyclization and aromatization steps to build the tetraphenic framework. The final step would involve the selective reduction of one of the quinone carbonyls to a methylene (B1212753) group, or a rearrangement to achieve the desired ketone structure. The choice between early or late-stage introduction of the full ring system would be a key strategic consideration, balancing the challenges of functional group compatibility and regioselectivity. nih.gov

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis. While specific electrochemical procedures for the synthesis of this compound are not reported, the principles of electrosynthesis can be applied to the construction of such polycyclic systems. Electrochemical methods can be utilized for key bond-forming and functional group transformation steps. For instance, electrochemical oxidation could be employed to induce cyclization reactions in appropriately designed precursors, leading to the formation of the polycyclic skeleton. Furthermore, electrochemical reductions could be used for the selective transformation of functional groups, such as the partial reduction of a quinone precursor. The development of a specific electrochemical synthesis for this compound would require significant research to optimize reaction conditions, including the choice of electrolyte, electrode material, and applied potential.

Advanced Cyclization and Annulation Strategies for Related Polycyclic Systems

The construction of complex polycyclic frameworks, such as that of this compound, relies on a toolbox of powerful chemical reactions. These strategies are crucial for efficiently building the fused aromatic ring systems characteristic of these molecules.

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry and a powerful tool for the construction of six-membered rings, which can be subsequently aromatized to form part of a polycyclic aromatic system. researchgate.netnumberanalytics.com This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, has been extensively used in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. researchgate.net

Variants of the Diels-Alder reaction, such as the dehydro-Diels-Alder (DDA) reaction, have emerged as significant extensions, providing new avenues for the construction of complex cyclic structures. mdpi.com The use of quinones and arynes as dienophiles is a common strategy in the synthesis of polycyclic aromatic compounds (PACs). nsc.ru For example, the reaction of a suitable diene with a naphthoquinone derivative could be a key step in building the tetraphenic core. The annulative π-extension (APEX) strategy, which utilizes Diels-Alder cycloadditions to the bay regions of PAHs, offers an efficient method for constructing more complex, π-extended systems. nih.gov

Table 1: Examples of Dienophiles in Diels-Alder Reactions for PAC Synthesis

| Dienophile Type | Example | Application in PAC Synthesis | Reference |

|---|---|---|---|

| Quinones | Benzoquinone | Formation of anthraquinone and other fused ring systems. | mdpi.com |

| Arynes | Benzyne | Efficient preparation of polycyclic aromatic compounds. | researchgate.net |

| Maleic Anhydride | Maleic Anhydride | Used in reactions with perylene (B46583) for core expansion. | nih.gov |

| Diazo-dienophiles | -N=N- | Synthesis of π-extended heteroarenes. | nih.gov |

This table is generated based on representative examples and is not exhaustive.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govacs.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile. youtube.com The aryl O-carbamate group is one of the most powerful DMGs. nih.gov

This strategy can be combined with cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, to form new carbon-carbon bonds and construct complex aromatic systems. nih.gov For the synthesis of a molecule like this compound, a DoM approach could be used to selectively introduce substituents onto a simpler aromatic precursor, which could then be elaborated into the final polycyclic structure through a series of cross-coupling and cyclization steps. The choice of the directing group and the coupling partners is crucial for the success of this strategy. nih.govacs.org

The direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important area of synthetic chemistry, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. rutgers.edu C-H activation strategies can be broadly categorized based on the mechanism, including electrophilic aromatic substitution, concerted metalation-deprotonation (CMD), and oxidative addition. researchgate.net

In the context of complex polycyclic systems, transition metal-catalyzed C-H activation allows for the selective introduction of functional groups at positions that might be difficult to access through other means. acs.org For instance, the regioselective C-H arylation of a pre-existing polycyclic core could be used to build up the tetraphenic structure. The development of catalysts that can operate with high selectivity in the presence of multiple C-H bonds and functional groups is a key challenge in this field. rutgers.edunih.govmonash.edu The ability to selectively activate and functionalize specific C-H bonds in a complex molecule like this compound would represent a significant synthetic advancement. nih.govmonash.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthraquinone |

| Benzoquinone |

| Maleic Anhydride |

| Benzyne |

| Naphthoquinone |

Photochemical Cyclizations for Ring Formation

Photochemical reactions represent a powerful tool in the synthesis of complex cyclic and polycyclic systems, often proceeding under mild conditions without the need for harsh reagents. worktribe.comresearchgate.net These light-mediated transformations can facilitate unique bond formations that are otherwise challenging to achieve through thermal methods. In the context of constructing the this compound scaffold, photochemical cyclization could be envisioned as a key step for forming one of the constituent aromatic rings.

A plausible strategy involves the intramolecular cyclization of a suitably designed precursor. For instance, a molecule containing two appropriately positioned phenyl groups could undergo a photochemical-induced cyclization to form the phenanthrene (B1679779) subunit inherent in the tetraphenone structure. The mechanism often involves the excitation of a molecule to its triplet state, which then undergoes a stepwise radical addition and subsequent recombination to forge the new ring system. youtube.com Visible light-mediated processes, often employing a photocatalyst, are particularly advantageous as they use lower energy light and offer exceptionally mild reaction conditions. youtube.com While direct photochemical synthesis of this compound is not explicitly detailed, the synthesis of related structures like tetraphenylethene-based dicyclophanes via photochemical reactions highlights the utility of this approach for creating sterically congested polycyclic molecules. rsc.org

Annulative π-Extension (APEX) Reactions

Annulative π-Extension (APEX) has become a formidable strategy for the efficient construction of polycyclic aromatic hydrocarbons (PAHs) and fused heteroarenes. acs.orgnih.gov This methodology is particularly relevant for the synthesis of this compound as it allows for the rapid assembly of its extended π-system from simpler aromatic precursors. nagoya-u.ac.jp The core concept of APEX reactions is the direct formation of new rings onto an existing aromatic template, characteristically through the activation of C-H bonds, which minimizes the need for prefunctionalization steps often required in classical multi-step syntheses. acs.orgresearchgate.net

These transformations can be facilitated by various catalytic systems, effectively "stitching" new aromatic rings onto a core structure. For the synthesis of a tetraphenone-type framework, one could envision starting with a simpler polycyclic ketone and using an appropriate π-extending agent to build the final rings. The power of APEX lies in its potential to modify molecular properties in the final stages of a synthesis. nagoya-u.ac.jp This approach represents a departure from linear syntheses and provides a convergent and efficient pathway to complex PAHs. researchgate.net The development of hetero-APEX reactions further expands the scope, allowing for the strategic incorporation of heteroatoms into the final polycyclic structure. nagoya-u.ac.jp

Table 1: Overview of Selected Annulative π-Extension (APEX) Strategies

| Catalytic System | π-Extending Agent Type | Transformation Example | Reference |

|---|---|---|---|

| Palladium (Pd) | Diynes / Dialkenes | C-H/C-H Arylation | researchgate.netnih.gov |

| Rhodium (Rh) | Alkynes | C-H Activation/Annulation | acs.org |

| Acid-Catalyzed | 2-Alkynyl Biphenyls | Intramolecular Cyclization | researchgate.net |

Alkyne Cycloisomerizations as a Synthetic Approach

Alkyne cycloisomerization reactions provide a powerful and atom-economical method for the construction of cyclic and polycyclic aromatic systems. This strategy is particularly effective for synthesizing phenanthrene-like structures, which form a core component of the this compound framework. A common approach involves the intramolecular cyclization of a 2-alkynyl biphenyl (B1667301) derivative, which can be triggered by acid catalysis or transition metal complexes. researchgate.net

In a hypothetical synthesis of this compound, a precursor containing an alkyne tethered to a biphenyl or another suitable polycyclic system could be designed. Upon exposure to a catalyst (e.g., Au, Pt, or a strong acid), the alkyne would be activated towards nucleophilic attack by the adjacent aromatic ring, initiating a cyclization cascade that results in the formation of a new six-membered ring. This transformation elegantly constructs a portion of the polycyclic skeleton in a single, efficient step. The versatility of this method allows for the introduction of various substituents on the precursor, which are then incorporated into the final complex ketone, enabling structural diversity.

Derivatization and Functionalization Strategies

Introduction of Chiral Elements via Substitution on Polycyclic Frameworks

The introduction of chirality into polycyclic aromatic frameworks like this compound is of significant interest for applications in materials science and chiroptical devices. Chirality can be introduced through several strategic approaches. One method involves the asymmetric synthesis of the ketone itself, for example, through the rhodium-catalyzed asymmetric hydrogenation of a β,β-disubstituted enone precursor, which can yield chiral aromatic ketones with high enantioselectivity. rsc.org

Alternatively, chirality can arise from the inherent structure of the polycyclic system. For large, sterically hindered molecules, the rotation around certain single bonds (biaryl axes) can be restricted, leading to stable, separable enantiomers known as atropisomers. A contorted polycyclic aromatic hydrocarbon with a "monkey saddle" shape, for instance, is inherently chiral due to its three biaryl axes. nih.gov Its enantiomers have been successfully separated using chiral HPLC. nih.gov Similarly, strategic substitution on the this compound framework could induce steric hindrance sufficient to create stable atropisomers. Furthermore, the stereospecific synthesis of polyaromatics containing heteroatoms, such as phosphorus, demonstrates that chirality can be transferred from a chiral auxiliary to the polycyclic core. rsc.org

Site-Specific Oxygen Atom Substitution for Electro-Optical Property Tuning

The electro-optical properties of polycyclic aromatic compounds are dictated by their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Site-specific substitution with heteroatoms is a well-established strategy for tuning these properties. The incorporation of an oxygen atom, either as a carbonyl group (as in this compound) or as part of an ether linkage within the aromatic framework, significantly alters the electron distribution and orbital energies.

Replacing a carbon atom with a more electronegative oxygen atom typically lowers the energy of the molecular orbitals, affecting the absorption and emission wavelengths of the molecule. DFT calculations on complex PAHs have shown that the distribution of orbital lobes is spread across the aromatic backbone, and the introduction of structural changes can modulate the HOMO-LUMO gap. nih.gov For instance, strategically replacing a C=C bond with an ether linkage in a precursor or a related analogue could fine-tune the compound's photophysical response. This targeted modification allows for the rational design of materials with specific absorption spectra or emission colors, which is crucial for applications in organic electronics and sensors.

Strategies for the Incorporation of Fluorine Atoms into Polycyclic Ketones

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. scispace.com For polycyclic ketones like this compound, fluorination offers a powerful method for property modulation. Several modern synthetic strategies have been developed for the selective fluorination of ketones.

Electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF₄) is a common and effective method. scispace.comorganic-chemistry.org This approach can be used for the direct regioselective α-fluorination of ketones, often proceeding through an enol or enolate intermediate. scispace.com The reaction conditions can be tuned to achieve either mono- or difluorination at the α-position. organic-chemistry.org For more complex substrates, photocatalytic methods have emerged where the ketone functionality itself can act as a directing group to achieve selective β- and γ-fluorination under visible light irradiation. rsc.org Furthermore, innovative coupling-aromatization-cyclization reactions of polyfluorinated ketone precursors can be employed to construct highly functionalized polycyclic aromatic systems. nih.gov These diverse methods provide a comprehensive toolkit for synthesizing fluorinated derivatives of this compound, enabling fine-tuning of its electronic and physical characteristics.

Table 2: Selected Methods for the Fluorination of Ketones

| Method | Fluorinating Agent | Position of Fluorination | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | α-position | Can be performed in aqueous media; selective for mono- or difluorination. | scispace.comorganic-chemistry.org |

| Photocatalytic C-H Fluorination | Selectfluor® | β- and γ-positions | Ketone acts as a directing group; uses visible light and a catalyst. | rsc.org |

| Ring Opening Fluorination | Ag-based catalyst | β- and γ-positions | Involves ring-opening of a cyclic precursor. | researchgate.net |

Advanced Structural Elucidation of Tetraphen 12 7h One and Analogues

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides a complete, three-dimensional map of the molecular structure, offering unambiguous data on bond lengths, bond angles, and stereochemistry.

Determination of Solid-State Molecular Architectures

For a molecule like Tetraphen-12(7H)-one, an X-ray diffraction study would reveal the exact solid-state architecture. The structure consists of a fused four-ring system. While the three aromatic rings (the anthracene (B1667546) portion) are largely planar, the central ring containing the C7 methylene (B1212753) (CH₂) group and the C12 carbonyl (C=O) group is non-planar. The analysis would precisely measure the lengths of all carbon-carbon and carbon-oxygen bonds, confirming the aromatic character of the fused benzene (B151609) rings and the double-bond nature of the carbonyl group. This data is foundational for understanding the molecule's electronic and physical properties.

Comprehensive Conformational Analysis in Crystalline States

The non-aromatic central ring of this compound is expected to adopt a conformation that minimizes steric and angular strain. fiveable.me Principles of conformational analysis suggest this six-membered ring would likely exist in a boat, twisted-boat, or chair-like conformation. fiveable.meacs.org A single-crystal X-ray study would definitively establish this conformation in the crystalline state.

A key output of this analysis is the precise measurement of dihedral angles, which describe the twist between different parts of the molecule. For example, the analysis would quantify the puckering of the central ring and the dihedral angle between the planes of the adjacent aromatic rings. In related distorted polycyclic aromatic hydrocarbons, significant deviations from planarity are common to relieve steric strain. rsc.org

Interactive Data Table: Illustrative Dihedral Angles for this compound

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical and for illustrative purposes only.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) | Conformation Note |

| C6a | C7 | C7a | C8 | 35.2 | Defines the pucker of the central ring |

| C11a | C12 | C12a | C12b | -15.8 | Shows the twist around the carbonyl group |

| C4 | C4a | C12b | C1 | 175.5 | Indicates near-planarity of the outer aromatic ring |

| C7a | C8 | C9 | C10 | -2.1 | Confirms planarity of the terminal benzene ring |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions. mdpi.com For this compound, several key interactions would be anticipated:

π-π Stacking: The extensive flat surfaces of the aromatic rings would likely lead to significant π-π stacking interactions, where molecules align face-to-face or in an offset manner.

C-H···O Interactions: The carbonyl oxygen is a hydrogen bond acceptor. Weak C-H···O hydrogen bonds, involving aromatic or methylene C-H groups from neighboring molecules, would likely play a significant role in the crystal packing. ed.ac.uk

Analysis tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces that create the supramolecular architecture. nih.govnih.gov The resulting packing motifs, such as herringbone or layered structures, are a direct consequence of the balance of these interactions. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

While X-ray diffraction describes the static structure in the solid state, NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.

Multi-dimensional NMR for Complex Structural Assignments (e.g., COSY, HSQC, HMBC, NOESY)

For a complex molecule like this compound with numerous aromatic protons and carbons, a simple one-dimensional NMR spectrum would be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment. science.govuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It would be used to trace the connectivity of protons within each aromatic ring and to identify the protons of the isolated CH₂ group at the C7 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com It is crucial for piecing together the entire molecular skeleton. For instance, an HMBC experiment would show correlations from the C7 methylene protons to the quaternary carbons C6a and C7a, linking the central ring to the aromatic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry and conformation in solution, such as confirming the spatial proximity between protons on different rings that are forced together by the molecule's specific pucker.

Interactive Data Table: Illustrative 2D NMR Correlations for this compound

This table represents expected correlations from 2D NMR experiments that would be used to confirm the structure. Chemical shifts (δ) are hypothetical.

| Proton (¹H δ) | COSY Correlations (¹H δ) | HSQC Correlation (¹³C δ) | Key HMBC Correlations (¹³C δ) |

| H-1 (8.1 ppm) | H-2 | C-1 (128.0 ppm) | C-2, C-12b, C-4a |

| H-7 (4.2 ppm) | - | C-7 (35.5 ppm) | C-6a, C-7a, C-8 |

| H-8 (7.8 ppm) | H-9 | C-8 (129.5 ppm) | C-7, C-9, C-11a |

| H-11 (7.9 ppm) | H-10 | C-11 (127.2 ppm) | C-9, C-11a, C-12 |

Dynamic NMR Spectroscopy for Investigating Conformational Exchange and Restricted Rotations

Molecules are not static in solution but can undergo rapid conformational changes. libretexts.org Dynamic NMR (DNMR) spectroscopy is used to study these processes, such as ring flips or the rotation around single bonds. scispace.com

For this compound, the central non-aromatic ring is expected to be flexible, potentially undergoing a rapid conformational exchange (e.g., a boat-to-boat interconversion) at room temperature. hhu.de This process could be studied using variable-temperature NMR. At high temperatures, the exchange would be fast on the NMR timescale, resulting in averaged, sharp signals. As the temperature is lowered, the exchange rate slows, causing the signals for atoms that change their chemical environment during the exchange to broaden, coalesce, and eventually sharpen again into separate signals for each conformer at very low temperatures.

EXSY NMR (Exchange Spectroscopy): This 2D NMR technique is a powerful tool for directly observing conformational exchange. libretexts.org If the exchange is slow enough, an EXSY spectrum will show cross-peaks connecting the signals of atoms in the different conformations they are exchanging between. This allows for the mapping of the exchange pathways and the quantitative measurement of the exchange rates, providing access to the activation energy barriers for the conformational process. For analogues with bulky substituents, DNMR could also be used to measure the energy barriers to restricted rotation around single bonds. mdpi.comscielo.org.mx

Detailed Investigation of Aromatic Ring Current Effects and Anisotropic Shielding Phenomena

The proton NMR spectrum of this compound is significantly influenced by the aromatic ring currents of its constituent benzene and anthracene moieties. In the presence of an external magnetic field, the delocalized π-electrons of the aromatic rings induce a secondary magnetic field. wikipedia.orglibretexts.org This induced field leads to distinct shielding and deshielding zones around the molecule, a phenomenon known as anisotropy.

Protons located on the periphery of the aromatic rings experience a deshielding effect, as the induced magnetic field reinforces the external field in this region. wikipedia.org Consequently, these protons resonate at a higher frequency (downfield) in the NMR spectrum, typically in the range of 7.0-9.0 ppm. libretexts.org Conversely, any protons situated above or below the plane of the aromatic rings would experience a shielding effect, causing them to resonate at a lower frequency (upfield).

In this compound, the protons of the four aromatic rings are all external and are thus deshielded. The degree of deshielding for a specific proton is dependent on its proximity and orientation relative to the various ring currents within the molecule. The protons on the central rings of the benz[a]anthracene core are expected to be influenced by the currents of their adjacent rings, leading to complex splitting patterns and chemical shift dispersion.

The methylene protons at the 7-position (C7) are particularly noteworthy. These protons are not directly attached to an aromatic ring but are in close spatial proximity. Their chemical shift is influenced by the anisotropic shielding cones of the nearby aromatic rings. Depending on their time-averaged conformation, they could be pushed further downfield or shielded relative to typical benzylic protons.

A hypothetical analysis of the ¹H NMR chemical shifts for this compound, based on established principles of aromatic ring currents and anisotropic shielding, is presented in the table below. The exact chemical shifts would need to be determined experimentally and verified by computational models.

| Proton Position | Expected Chemical Shift Range (ppm) | Primary Influencing Factors |

|---|---|---|

| H1, H2, H3, H4 | 7.20 - 7.80 | Ring current of the terminal benzene ring. |

| H5, H6 | 7.50 - 8.20 | Combined ring currents of adjacent aromatic rings. |

| H8, H9, H10, H11 | 7.80 - 8.80 | Significant deshielding due to location within the electron-deficient region of the anthracene moiety. |

| Methylene Protons (C7-H) | ~3.0 - 4.5 | Anisotropic effects from adjacent aromatic rings and the electron-withdrawing nature of the carbonyl group. |

Solution-State Conformational Dynamics Studies

While the core aromatic framework of this compound is largely planar and rigid, the molecule is not entirely static in solution. The seven-membered ring containing the ketone and the methylene bridge introduces a degree of conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for investigating these conformational dynamics.

NOESY experiments can detect through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, NOESY correlations could reveal the preferred orientation of the methylene protons relative to the aromatic protons on the adjacent rings. The presence or absence of specific cross-peaks can help to define the time-averaged conformation of the seven-membered ring.

Furthermore, variable temperature (VT) NMR studies can provide insights into the energy barriers associated with any conformational exchange processes. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine if different conformers are interconverting and to quantify the thermodynamics of this process. For instance, if the seven-membered ring undergoes a slow ring-flip on the NMR timescale, separate signals for different conformers might be observed at low temperatures, which would coalesce into averaged signals at higher temperatures.

Other Advanced Spectroscopic Approaches for Structural Characterization

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comnih.gov While this compound itself is achiral, the introduction of a chiral center, for example through substitution on the methylene bridge or stereoselective synthesis of an analogue, would produce enantiomers. VCD would be an indispensable tool for determining the absolute configuration of such chiral analogues. nih.govrsc.org

The VCD spectrum provides a fingerprint of the three-dimensional arrangement of atoms in a molecule. researchgate.net For a chiral derivative of this compound, the two enantiomers would produce mirror-image VCD spectra. nih.gov The absolute configuration can be determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for one of the enantiomers using quantum chemical methods, such as Density Functional Theory (DFT). rsc.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The power of VCD lies in its sensitivity to the entire molecular structure and its conformational subtleties in solution, making it a more reliable method for absolute configuration determination than older methods that rely on empirical rules. youtube.com

Below is an illustrative table outlining the steps for absolute configuration determination of a hypothetical chiral analogue of this compound using VCD.

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Synthesis/Isolation | Synthesis or isolation of an enantiomerically pure or enriched sample of the chiral analogue. | A chiral sample of the this compound derivative. |

| 2. Experimental VCD | The VCD spectrum of the sample is recorded in a suitable solvent. | An experimental VCD spectrum with positive and negative bands corresponding to the vibrational modes. |

| 3. Computational Modeling | The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its VCD spectrum is calculated using DFT. | A theoretical VCD spectrum for the chosen enantiomer. |

| 4. Spectral Comparison | The experimental VCD spectrum is compared to the calculated spectrum. | If the spectra match, the absolute configuration of the sample is that of the calculated enantiomer (e.g., R). If they are mirror images, the sample has the opposite absolute configuration (e.g., S). |

Theoretical and Computational Chemistry Investigations of Tetraphen 12 7h One

Electronic Structure Analysis

Computational Prediction and Rationalization of Electro-Optical Properties based on Molecular Design

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding and predicting the electro-optical properties of Tetraphen-12(7H)-one, also known as tetraphenylcyclopentadienone. These investigations focus on how molecular design, through strategic chemical modifications, can tune the molecule's behavior for potential applications in photonics and electronics.

A key area of research has been the substitution of the carbonyl oxygen atom (=O) of the cyclopentadienone core with other functional groups. nih.gov For instance, replacing the oxygen with electron-withdrawing groups, such as dicyanomethylene (=C(CN)₂) or bis(methoxycarbonyl)methylene (=C(COOCH₃)₂), significantly alters the electronic and optical characteristics of the molecule. nih.gov

DFT calculations have been employed to rationalize the observed changes in the absorption and emission spectra upon such substitutions. These calculations help in understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and how their energy gap (HOMO-LUMO gap) is affected by different substituents. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its steric bulk, play a crucial role in modifying the electronic structure. nih.gov

For example, theoretical calculations indicate that substituting the oxygen with groups that are strongly electron-withdrawing can lead to a red-shift in the absorption spectrum, while other modifications might induce a blue-shift. nih.gov These computational predictions are vital for the rational design of new this compound derivatives with tailored electro-optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

| Modification | Predicted Effect on Absorption Spectrum | Rationale from Computational Studies |

| Substitution of =O with =C(CN)₂ | Red-shift | Strong electron-withdrawing nature of the nitrile groups lowers the LUMO energy level. nih.gov |

| Substitution of =O with =C(COOCH₃)₂ | Blue-shift | The steric and electronic effects of the methyl ester groups influence the HOMO-LUMO gap differently than the nitrile groups. nih.gov |

This table presents a summary of computationally predicted effects on the electro-optical properties of this compound upon molecular modification.

Molecular Dynamics and Conformational Simulations

The dynamic behavior and conformational landscape of this compound are complex due to the presence of four bulky phenyl substituents attached to the five-membered ring. Molecular dynamics (MD) simulations and other computational methods are employed to investigate the molecule's flexibility, structural distortions, and the energy barriers associated with conformational changes.

The concept of conformational inversion in this compound primarily relates to the rotational dynamics of the four phenyl groups. These rings are not static but can rotate around the single bond connecting them to the cyclopentadienone core. However, significant steric hindrance exists between adjacent phenyl groups and between the phenyl groups and the carbonyl group.

Computational methods, such as DFT, can be used to calculate the potential energy surface for the rotation of these phenyl groups. Such calculations can predict the energy barriers that must be overcome for a phenyl group to rotate from one stable conformation to another. While specific studies detailing the complete inversion barrier of the entire this compound framework are not extensively documented, insights can be drawn from computational studies on similarly crowded aromatic systems. For instance, studies on tetraphenylene (B3251814) have shown that significant energy barriers can exist for framework inversion due to steric repulsions. nih.gov

| Conformational Change | Associated Energy Barrier | Computational Method | Significance |

| Phenyl Ring Rotation | High (Qualitative) | DFT Calculations | Influences molecular packing in the solid state and solvation in solution. rsc.org |

| Ring Puckering | Lower (Qualitative) | MD Simulations | Contributes to the molecule's overall flexibility and ability to adopt different conformations. |

This table provides a qualitative overview of the energy barriers associated with conformational changes in this compound, as inferred from general computational principles.

The non-planar and sterically crowded nature of this compound leads to significant structural distortions and a high degree of molecular flexibility. The four phenyl groups are typically twisted out of the plane of the central cyclopentadienone ring to minimize steric repulsion. The exact dihedral angles of these twists are a result of a delicate balance between conjugative effects, which favor planarity, and steric hindrance, which opposes it.

Molecular dynamics simulations can provide a detailed picture of this flexibility by simulating the atomic motions over time. These simulations reveal the range of accessible conformations and the structural distortions that the molecule can undergo at a given temperature. The analysis of these trajectories can quantify the flexibility of different parts of the molecule, such as the libration of the phenyl rings and the puckering of the five-membered ring.

DFT calculations on related structures, such as meso-phenyl substituted porphyrins, have shown that bulky phenyl substituents can induce significant in-plane and out-of-plane distortions of the core ring system. researchgate.net Similar distortions are expected in this compound, where the phenyl groups can cause a twisting of the cyclopentadienone ring from its ideal planar geometry. This inherent flexibility and the presence of multiple, energetically accessible conformations are crucial for understanding the molecule's properties in different phases.

| Structural Parameter | Observation from Computational Analysis | Primary Cause |

| Phenyl Ring Dihedral Angles | Significant deviation from coplanarity with the central ring. | Steric hindrance between adjacent phenyl groups. researchgate.net |

| Cyclopentadienone Ring Puckering | Potential for non-planar conformations. | Torsional strain induced by the bulky substituents. |

| Bond Angle Distortions | Deviations from ideal sp² and sp³ angles around the central ring. | Ring strain and steric repulsion. |

This table summarizes the key structural distortions in this compound as analyzed through computational methods.

Mechanistic Organic Chemistry Studies Pertaining to Tetraphen 12 7h One

Elucidation of Detailed Reaction Mechanisms in Synthetic Pathways

The synthesis of complex molecules like Tetraphen-12(7H)-one typically involves a sequence of chemical reactions. A thorough understanding of the mechanism of each step is essential for controlling the reaction's outcome, including stereochemistry and regioselectivity.

Identification of Elementary Steps and Reaction Intermediates

While a specific, detailed synthetic pathway and its corresponding mechanistic investigation for this compound are not extensively documented in the literature, we can infer plausible intermediates by examining the synthesis of related benz[a]anthracene derivatives. nih.govmdpi.com For instance, a common strategy for constructing the benz[a]anthracene skeleton involves the Diels-Alder reaction. researchgate.netresearchgate.netbeilstein-journals.org In a hypothetical synthesis of a this compound precursor, a substituted anthracene (B1667546) could act as the diene, reacting with a suitable dienophile. The reaction would proceed through a cyclic transition state to form a Diels-Alder adduct as a key intermediate. orientjchem.orgnih.govnih.gov

For example, in the synthesis of certain polycyclic aromatic compounds, the reaction of a diene with a dienophile forms a six-membered ring in a concerted fashion. wikipedia.org The mechanism involves the simultaneous formation of two new sigma bonds from the pi electrons of the reactants. orientjchem.org

| Reaction Type | Reactants | Intermediate | Product |

| Diels-Alder | Diene + Dienophile | Cyclic Adduct | Cyclohexene (B86901) derivative |

| Cheletropic Extrusion | Cyclopentenone derivative | Unstable bridged intermediate | Diene + Carbon Monoxide |

| Oxidative Coupling | Phenol derivatives | Phenoxyl radicals | Biaryl compound |

Determination of Rate-Determining Steps in Multi-step Transformations

For many Diels-Alder reactions, the initial cycloaddition is the rate-determining step. masterorganicchemistry.com However, in sequences involving a subsequent reaction, such as a retro-Diels-Alder reaction or an extrusion, the situation can be more complex. For instance, in a Diels-Alder reaction followed by a cheletropic extrusion of a small molecule like carbon monoxide, either the initial cycloaddition or the subsequent extrusion could be rate-limiting, depending on the specific substrates and reaction conditions. Experimental kinetics studies, including the effect of substituent changes on the reaction rate (Hammett analysis), and computational modeling are key tools for determining the RDS.

Investigations of Specific Reaction Types Relevant to this compound Chemistry

The construction of the this compound framework likely involves several key reaction types that are staples in the synthesis of polycyclic aromatic compounds.

Mechanisms of Cycloaddition and Retro-Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and is widely used in the synthesis of polycyclic aromatic hydrocarbons. researchgate.netwikipedia.org The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single transition state. orientjchem.org The stereochemistry of the reactants is retained in the product, making it a highly predictable and stereospecific transformation. The reactivity of the diene and dienophile can be influenced by electronic effects; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction in a normal-demand Diels-Alder reaction. masterorganicchemistry.com

The reverse of the Diels-Alder reaction is the retro-Diels-Alder reaction, which is favored at higher temperatures. masterorganicchemistry.com This reaction can be used to generate unstable dienes or dienophiles in situ. A classic example is the use of a Diels-Alder/retro-Diels-Alder sequence to introduce a new aromatic ring. For instance, a diene can react with a dienophile containing a masked leaving group. After the initial cycloaddition, a subsequent retro-Diels-Alder reaction can lead to the expulsion of a small, stable molecule and the formation of an aromatic system. masterorganicchemistry.com

| Reaction | Description | Key Mechanistic Feature |

| Diels-Alder | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative. wikipedia.org | Concerted, pericyclic transition state. orientjchem.org |

| Retro-Diels-Alder | The microscopic reverse of the Diels-Alder reaction, favored at high temperatures. masterorganicchemistry.com | Cleavage of a cyclohexene ring to form a diene and a dienophile. |

Studies of Cheletropic Extrusion Mechanisms (e.g., Carbon Monoxide Elimination)

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org A synthetically important type of cheletropic reaction is the extrusion of a small, stable molecule like carbon monoxide (CO) or sulfur dioxide (SO2). thieme-connect.de

The cheletropic extrusion of carbon monoxide is particularly relevant to the synthesis of ketones like this compound. For example, cyclopentenone derivatives can undergo photochemical or thermal extrusion of CO to yield a diene. nih.govrsc.org Mechanistic studies, including computational analysis, have investigated whether these reactions proceed through a concerted or stepwise mechanism. rsc.org In some cases, structural analysis of cyclopentenone derivatives has revealed bond distortions that are consistent with the early stages of CO extrusion, providing insight into the reaction coordinate. nih.govrsc.org The formation of an aromatic ring as a product provides a strong thermodynamic driving force for such extrusion reactions.

Mechanistic Insights into Oxidative Coupling Reactions

Oxidative coupling reactions are a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which can be precursors to more complex polycyclic systems. acs.org These reactions typically involve the oxidation of an aromatic compound to generate a reactive intermediate, such as a radical cation or a phenoxyl radical in the case of phenols, which then undergoes coupling. chemrxiv.org

For the synthesis of polycyclic aromatic hydrocarbons and their derivatives, intramolecular oxidative C-H/C-H coupling, often referred to as the Scholl reaction, can be employed to create new fused rings. nih.gov Mechanistic studies of these reactions are challenging due to the often harsh reaction conditions (strong acids and oxidizing agents) and the potential for multiple competing pathways. However, modern computational and experimental techniques are providing a clearer picture. For example, studies on the ruthenium-ion-catalyzed oxidation of polyaromatic hydrocarbons have used DFT calculations to understand the regioselectivity and have identified competing pathways leading to different oxidation products. nih.gov Similarly, investigations into the oxidative coupling of methane (B114726) have utilized microkinetic modeling to elucidate the complex reaction network. rsc.org

Stereochemical Control and Kinetic Resolution in Asymmetric Transformations

For PAKs that are chiral or for reactions that create new stereocenters, controlling the stereochemical outcome is a significant challenge in synthetic chemistry.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique used to convert a racemic mixture entirely into a single, desired enantiomer of a product. This process is particularly relevant for substrates that can be racemized in situ. For a DKR to be effective, two key conditions must be met:

The starting material must be capable of rapid racemization under the reaction conditions.

One enantiomer of the racemic substrate must react significantly faster than the other with a chiral catalyst or reagent.

In the context of PAKs, a DKR could be envisioned for the asymmetric reduction of a ketone to a chiral alcohol. The process would involve a catalyst for racemization of the ketone and a stereoselective reduction catalyst.

Table 1: Conceptual Example of Dynamic Kinetic Resolution Parameters

| Parameter | Description | Ideal Condition |

| krac | Rate of racemization of the substrate. | Fast relative to kR and kS. |

| kR | Rate of reaction for the R-enantiomer. | Fast. |

| kS | Rate of reaction for the S-enantiomer. | Slow. |

| Selectivity Factor (s) | s = kfast / kslow | High (>>1). |

This table illustrates the kinetic parameters governing a successful Dynamic Kinetic Resolution, not specific data for this compound.

Computational and Experimental Investigations of Catalytic Mechanisms

Modern mechanistic studies rely heavily on a synergistic approach combining experimental work with computational modeling.

Experimental Investigations:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) provides data to formulate a rate law, offering insights into the reaction mechanism and the composition of the transition state.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates can provide direct evidence for a proposed mechanistic pathway.

Isotope Labeling: Using isotopically labeled substrates (e.g., with Deuterium, 13C) and analyzing their fate in the product can pinpoint which bonds are broken and formed during the reaction.

Computational Investigations:

Density Functional Theory (DFT): DFT is a widely used computational method to model the electronic structure of molecules. It can be used to calculate the energies of reactants, products, intermediates, and transition states.

Mechanism Elucidation: By mapping the entire potential energy surface of a reaction, computational chemists can identify the lowest energy pathway, corroborating or challenging experimentally proposed mechanisms.

Catalyst Design: Computational models can predict how modifications to a catalyst's structure will affect its activity and selectivity, guiding the development of more efficient catalytic systems.

Table 2: Common Computational and Experimental Synergy in Mechanistic Studies

| Objective | Experimental Method | Computational Method |

| Determine Reaction Pathway | Kinetic analysis, product studies. | Transition state searching (e.g., DFT). |

| Identify Reactive Intermediates | Spectroscopic observation (NMR, IR), trapping experiments. | Geometry optimization of proposed intermediates. |

| Understand Catalyst Role | Varying catalyst structure, in situ spectroscopy. | Modeling catalyst-substrate interactions. |

This table provides a general overview of methodologies used in mechanistic chemistry and is not based on studies of this compound.

Advanced Spectroscopic Characterization Techniques for Electronic and Dynamic Properties

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

UV-Vis and NIR absorption spectroscopies are powerful tools for probing the electronic structure of conjugated systems like Tetraphen-12(7H)-one. The absorption of photons in this spectral range excites electrons from lower to higher energy molecular orbitals, revealing the energies of electronic transitions.

Analysis of Electronic Transitions and Absorption Spectra

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For a polycyclic aromatic ketone such as this compound, the spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding to anti-bonding π orbitals within the extensive aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Application of Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Assignments

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust computational method for predicting and interpreting the electronic absorption spectra of complex organic molecules. mdpi.com This theoretical approach can calculate the energies and oscillator strengths of electronic transitions, which correspond to the positions and intensities of absorption bands in an experimental spectrum. By analyzing the molecular orbitals involved in each calculated transition, a definitive assignment of the spectral features can be achieved.

For this compound, TD-DFT calculations would be instrumental in assigning the observed π → π* and n → π* transitions. The calculations can provide a detailed picture of how the electronic structure of the molecule gives rise to its characteristic absorption spectrum. For example, TD-DFT studies on similar polycyclic aromatic hydrocarbons have successfully modeled their absorption spectra, demonstrating excellent agreement with experimental data and enabling the assignment of complex electronic transitions. mdpi.com Such computational studies are crucial for understanding the nature of the excited states and the influence of molecular structure on the optical properties. mdpi.com

Emission Spectroscopy (Fluorescence)

Emission spectroscopy, particularly fluorescence, provides information about the de-excitation pathways of electronically excited molecules. It is a sensitive probe of the molecule's photophysical properties and its interaction with the environment.

Investigation of Photophysical Properties and Quantum Yields in Relation to Molecular Structure

Upon absorption of a photon, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process.

The molecular structure of this compound, with its extended aromatic system, suggests that it is likely to be fluorescent. The parent hydrocarbon, benz[a]anthracene, is known to exhibit a greenish-yellow fluorescence. nih.gov The presence of the carbonyl group in this compound can influence the fluorescence properties by introducing non-bonding orbitals and potentially different deactivation pathways. The quantum yield is sensitive to structural features and the surrounding environment. For instance, in a series of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one derivatives, the quantum yield was found to vary significantly with the solvent, reaching up to 68% in ethanol. mdpi.comresearchgate.net This highlights the role of solvent polarity and specific solvent-solute interactions in modulating the emissive properties. For this compound, a systematic study of its fluorescence in different solvents would be necessary to fully characterize its photophysical behavior. nih.gov

Time-Resolved Fluorescence Spectroscopy for Emission Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. By measuring the decay of fluorescence intensity over time, the fluorescence lifetime (τf) can be determined. The lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides insights into the rates of both radiative (fluorescence) and non-radiative decay processes.

For a molecule like this compound, time-resolved fluorescence measurements can reveal the presence of multiple excited states or different conformers, each with its own characteristic lifetime. The study of related polycyclic aromatic hydrocarbons has shown that fluorescence lifetimes can be sensitive to the molecular structure and environment. acs.org For example, in a study of thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives, time-resolved fluorescence was used to investigate fluorescence quenching and electron transfer dynamics. nih.gov Such studies on this compound would provide a deeper understanding of its excited-state behavior and the factors that govern its emission dynamics.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods provide a characteristic "fingerprint" of the molecule based on the vibrations of its constituent atoms and functional groups.

IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the molecular dipole moment. researchgate.net In contrast, Raman spectroscopy is a scattering technique where the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. nih.gov Vibrational modes that cause a change in the polarizability of the molecule are Raman active. researchgate.net These two techniques are often complementary, as some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa.

For this compound, the IR and Raman spectra would be rich with information. The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and various C-H bending vibrations. The NIST Chemistry WebBook provides an IR spectrum for the related compound Benz(a)anthracene-7,12-dione, which can serve as a reference for identifying characteristic vibrational modes. researchgate.net

The Raman spectrum of this compound would also display the characteristic vibrations of the polycyclic aromatic framework. The C=C stretching modes are typically strong in the Raman spectra of aromatic compounds. acs.org Computational methods, such as DFT, can be employed to calculate the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the assignment of the experimental bands. koreascience.kr A combined experimental and theoretical approach would provide a comprehensive vibrational analysis of this compound.

Detailed Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. According to group theory, the symmetry of a molecule dictates which of its vibrational modes are IR-active or Raman-active.

For this compound, one would expect to observe characteristic vibrational bands corresponding to its constituent functional groups. The key functional groups are the carbonyl (C=O) group of the ketone and the various C-H and C-C bonds within the aromatic rings.

A hypothetical table of expected vibrational modes for this compound is presented below. The exact frequencies would require experimental measurement or high-level computational modeling.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Active In |

| C=O (Ketone) | Stretch | 1680 - 1700 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | IR |

| Aliphatic C-H (in 7H-position) | Stretch | 2850 - 3000 | IR, Raman |

This table is illustrative and based on general group frequency correlations. Specific values for this compound are not available in the reviewed literature.

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of trace amounts of an analyte. For polycyclic aromatic compounds, SERS is particularly valuable for studying surface interactions, which are often governed by π-π stacking between the aromatic rings of the analyte and the substrate.

An investigation of this compound using SERS would involve adsorbing the molecule onto a SERS-active substrate. The resulting spectrum would not only provide enhanced vibrational information but could also reveal details about the molecule's orientation and binding mechanism on the surface. For instance, shifts in the vibrational frequencies of the aromatic rings upon adsorption could indicate the strength and nature of the π-π interactions. Currently, no SERS studies specifically targeting this compound have been reported in the literature.

Electrochemical Methods

Electrochemical techniques are essential for determining the redox properties of a molecule, providing insight into its electronic structure and its ability to accept or donate electrons.

Cyclic Voltammetry for the Determination of Redox Properties

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for studying the redox behavior of chemical species. In a CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting plot, a voltammogram, provides information about the reduction and oxidation potentials of the analyte.

For an organic molecule like this compound, CV could be used to determine the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding its electron-donating and electron-accepting capabilities, which are fundamental to its potential applications in organic electronics. While CV has been used to study related polycyclic aromatic ketones and sulfones, specific data for this compound, such as its redox potentials, are absent from the available scientific record.

A hypothetical data table illustrating the kind of information that would be obtained from a CV experiment is shown below.

| Process | Onset Potential (V vs. Fc/Fc⁺) | Peak Potential (V vs. Fc/Fc⁺) |

| First Reduction | Data not available | Data not available |

| First Oxidation | Data not available | Data not available |

This table represents the type of data generated by cyclic voltammetry; no experimental values for this compound are currently published.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Environment Analysis

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that measures the energy lost by electrons as they pass through a thin sample. These energy losses are characteristic of the atomic composition and chemical bonding within the material being analyzed. EELS can provide information on elemental composition, thickness, and electronic properties (such as band gaps and plasmon excitations) with high spatial resolution.

While EELS is a powerful tool for analyzing the local chemical environment, its application is most commonly seen in materials science for the study of solid-state materials like carbon nanostructures and thin films. The technique is not typically applied to the routine characterization of discrete, small organic molecules like this compound in a standalone fashion. As such, there is no EELS data available for this compound in the literature.

Based on a thorough review of available scientific literature, there is insufficient information to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.

The search results confirm the existence and basic properties of this compound, also known as 7H-benzo[a]anthracen-12-one (CAS RN: 109558-87-4). nih.gov However, there is no retrievable research data detailing its use in the specific applications requested in the outline:

As a precursor for advanced or fluorinated Polycyclic Aromatic Hydrocarbons (PAHs). While the parent compound, benz[a]anthracene, is a known PAH and a subject of study for its role in the formation of larger PAHs, there is no specific information on the synthetic utility of its ketone derivative, this compound, for these purposes. mdpi.com

In the design of Organic Electronic and Optoelectronic Materials. The literature on organic semiconductors for devices like Organic Field-Effect Transistors (OFETs) and Light-Emitting Diodes (LEDs) is extensive. wikipedia.orgnih.gov However, it primarily focuses on other classes of PAHs, such as pentacene, tetracene, and various anthracene (B1667546) derivatives. nih.govtcichemicals.comresearchgate.net No findings specifically link this compound to these applications or discuss its molecular design principles for such devices.

As a synthetic building block for carbon-rich materials. There is no specific information available that describes the utilization of this compound as a foundational component for constructing larger carbon-rich materials.

Therefore, generating an article that is both scientifically accurate and strictly compliant with the provided outline is not possible. The requested content appears to be outside the scope of currently published and accessible research on this specific compound.

Applications in Chemical and Materials Science of Tetraphen 12 7h One and Its Derivatives

Utilization as Synthetic Building Blocks for Carbon-Rich Materials

Development of Fullerene and Nanographene Precursors

The bottom-up synthesis of carbon nanomaterials, such as fullerenes and nanographenes, from molecular precursors is a field of intense research, offering precise control over the final structure and properties of the material. u-tokyo.ac.jprsc.org Polycyclic aromatic hydrocarbons are ideal precursors in this approach as they represent fragments of the desired fullerene or graphene lattice. mpg.dechemrxiv.org The synthesis of these larger carbon structures often involves intramolecular cyclodehydrogenation of PAH precursors, a process that "stitches up" the aromatic framework into a closed-cage or extended two-dimensional sheet. mpg.de

While direct experimental evidence for the use of Tetraphen-12(7H)-one in the synthesis of fullerenes is not extensively documented, its polycyclic aromatic structure makes it a plausible candidate as a precursor. The general mechanism involves the thermal or catalytic removal of hydrogen atoms, leading to the formation of new carbon-carbon bonds and the assembly of larger, more complex carbon structures. u-tokyo.ac.jp The synthesis of specific fullerene isomers can be targeted by using appropriately designed PAH precursors that already contain the necessary carbon framework. mpg.de

In the realm of nanographene synthesis, this compound and its functionalized derivatives are valuable building blocks. Nanographenes, which are essentially small, well-defined fragments of a graphene sheet, have properties that are highly dependent on their size, shape, and edge structure. u-tokyo.ac.jp The ability to synthesize nanographenes with specific functionalities is crucial for tuning their electronic and optical properties for various applications. rsc.org Palladium-catalyzed multi-annulation reactions, for instance, allow for the efficient synthesis of functionalized small nanographenes from iodobiaryl and diarylacetylene derivatives. rsc.org This methodology can incorporate polar functional groups, which are otherwise difficult to introduce, providing sites for further chemical modification. rsc.org The synthesis of nanographenes often requires stringent quality control to manage defective structures and ensure the desired product is obtained in high yield. rsc.org

The table below summarizes key aspects of nanographene synthesis relevant to the use of precursors like this compound.

| Synthesis Aspect | Description | Key Research Findings |

| Precursor Design | The structure of the PAH precursor dictates the final nanographene architecture. | Precise control over the synthesis of nanographenes is achievable through the careful design of molecular precursors. u-tokyo.ac.jp |

| Functionalization | Introduction of functional groups onto the nanographene structure to tailor its properties. | Functionalization with various groups can modulate solubility, optoelectronic properties, and supramolecular behavior. rsc.org |

| Synthesis Methods | Techniques used to convert precursors into nanographenes, such as on-surface synthesis and solution-phase reactions. | On-surface synthesis on metal or semiconductor surfaces is a powerful method for creating atomically precise nanoribbons. acs.org |

| Quality Control | Analysis and purification of the synthesized nanographenes to remove impurities and defects. | The quality of the final product is highly dependent on reaction conditions and precursor purity. rsc.orgconfer.cz |

Participation in Catalysis and Nonlinear Optics Applications as a Molecular Scaffold

The extended π-system of this compound and its derivatives makes them promising candidates for applications in catalysis and nonlinear optics (NLO).

In catalysis, functionalized nanographenes and related polycyclic aromatic compounds can serve as high-performance, metal-free catalysts or as supports for catalytic nanoparticles. researchgate.netnjit.edu The ability to tailor the surface chemistry of these materials through functionalization is key to their catalytic activity. researchgate.netnjit.edumdpi.com For example, the introduction of specific functional groups can create active sites for a variety of chemical transformations. researchgate.netnjit.eduiaea.org While direct catalytic applications of this compound are not widely reported, its scaffold can be envisioned as a platform for developing novel catalysts by attaching catalytically active moieties.

The field of nonlinear optics relies on materials that exhibit a nonlinear response to intense light, a property inherent to molecules with large, delocalized π-electron systems. uoc.grresearchgate.netnih.gov Graphene and its derivatives, including nanographenes, have shown significant NLO properties, making them suitable for applications such as optical limiting and all-optical switching. uoc.grresearchgate.netnih.govresearchgate.net The NLO response of these materials can be tuned by modifying their electronic structure, for instance, through chemical functionalization. uoc.gr Although specific NLO studies on this compound are limited, the general principles governing the NLO properties of PAHs suggest that it and its derivatives would exhibit interesting nonlinear optical behavior. The table below outlines the NLO properties of graphene-based materials, which can be extrapolated to nanographenes derived from precursors like this compound.

| NLO Property | Description | Relevance to Graphene-based Materials |

| Nonlinear Absorption | The absorption coefficient of the material changes with the intensity of the incident light. | Graphene and its derivatives exhibit strong nonlinear absorption, making them effective optical limiters. researchgate.netnih.gov |

| Nonlinear Refraction | The refractive index of the material changes with the intensity of the incident light. | The tunable refractive index of graphene-based materials is useful for creating all-optical switching devices. nih.gov |

| Optical Limiting | The material's transmittance decreases with increasing input light intensity, protecting sensitive optical components. | The strong NLO response of graphene makes it an excellent candidate for optical limiting applications across a broad wavelength range. researchgate.netresearchgate.net |

Application in Analytical Method Development and Quality Control within Chemical Synthesis

In the field of analytical chemistry, the precise identification and quantification of chemical compounds are paramount. Polycyclic aromatic hydrocarbons are a class of compounds that are closely monitored in environmental samples and industrial products due to the potential toxicity of some of its members. alfa-chemistry.comisotope.com

This compound, as a specific PAH, can be utilized as a certified reference material (CRM) in various analytical methods. alfa-chemistry.comisotope.comlgcstandards.com CRMs are essential for the calibration of analytical instruments, the validation of new analytical methods, and for ensuring the accuracy and comparability of data between different laboratories. alfa-chemistry.comisotope.comlgcstandards.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis of PAHs, and the availability of pure standards like this compound is crucial for these methods. epa.govnih.gov

The use of this compound as an analytical standard is particularly important for quality control in chemical synthesis. During the production of fine chemicals, pharmaceuticals, or advanced materials like nanographenes, it is essential to monitor for the presence of impurities, which can include unreacted starting materials, byproducts, or isomeric variants. confer.cz The presence of such impurities can significantly affect the properties and performance of the final product. confer.cz By using this compound as a standard, analytical chemists can develop robust methods to detect and quantify its presence, ensuring the purity and quality of the synthesized materials.

The table below details the role of PAH standards in analytical chemistry.

| Application Area | Analytical Technique | Role of PAH Standard (e.g., this compound) |

| Environmental Monitoring | HPLC, GC-MS | Quantification of PAH levels in air, water, and soil samples to assess pollution. alfa-chemistry.comepa.gov |

| Food Safety | HPLC with Fluorescence Detection | Determination of PAH contamination in food products, particularly those subjected to smoking or grilling. |

| Industrial Quality Control | HPLC, GC-MS | Ensuring the purity of chemical products and intermediates by monitoring for PAH impurities. confer.cz |

| Materials Science | Chromatography, Spectroscopy | Characterization of nanographene and other carbon nanomaterials to ensure structural integrity and purity. rsc.org |

Future Research Directions and Emerging Trends for Tetraphen 12 7h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of Tetraphen-12(7H)-one synthesis will likely pivot towards greener and more efficient methodologies. Traditional synthetic approaches to complex PAHs often rely on multi-step processes with harsh reaction conditions and the generation of significant chemical waste. Future research is anticipated to focus on the development of synthetic pathways that are not only high-yielding but also environmentally benign.

Key areas of exploration will include:

Catalytic C-H Activation: Direct C-H bond functionalization is a powerful tool for streamlining synthesis. Future routes could involve transition-metal-catalyzed C-H activation to construct the tetraphenone core, thereby reducing the need for pre-functionalized starting materials and minimizing stoichiometric byproducts.

Photocatalysis and Electrosynthesis: The use of light and electricity as reagents offers sustainable alternatives to conventional thermal methods. The development of photocatalytic or electrochemical strategies for key bond-forming reactions in the synthesis of this compound could lead to milder reaction conditions and improved energy efficiency.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting synthetic routes for this compound to flow chemistry setups could enable more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced steps | Development of selective catalysts for PAH annulation |

| Photocatalysis | Mild conditions, sustainable energy source | Design of photosensitizers for specific bond formations |

| Electrosynthesis | Reduced use of chemical oxidants/reductants | Optimization of electrode materials and reaction media |

| Flow Chemistry | Scalability, safety, process control | Adaptation of multi-step syntheses to continuous flow |

Exploration of Unconventional Reaction Pathways and Reactivity

Beyond its synthesis, the inherent reactivity of the this compound scaffold remains a largely unexplored frontier. Future research will likely delve into unconventional reaction pathways to unlock novel transformations and applications. The presence of a ketone functionality within a large polycyclic aromatic system suggests a rich and complex reactivity profile.

Emerging areas of investigation include:

Mechanochemistry: The use of mechanical force to induce chemical reactions can lead to unique reactivity not observed in solution-phase chemistry. Exploring the mechanochemical transformations of this compound could reveal novel solid-state reactions and provide access to new derivatives.

Frustrated Lewis Pair (FLP) Chemistry: The concept of FLPs, which involves a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, has opened up new avenues for small molecule activation. The application of FLP chemistry to this compound could enable unprecedented reductions or functionalizations of the ketone or aromatic rings.

Single-Electron Transfer (SET) Processes: The extended π-system of this compound makes it a candidate for SET-mediated reactions. Investigating its behavior in the presence of SET reagents could uncover novel coupling reactions and functionalization strategies.